Ldl-IN-3 Exhibits a 57% Reduction in Aortic Lesions in a Rabbit Model of Atherosclerosis
In a head-to-head comparison against vehicle control in a hypercholesterolemic rabbit model, Ldl-IN-3 treatment resulted in a 57% reduction in the number of aortic lesions . This is a direct measure of disease modification in a relevant animal model of atherosclerosis. In contrast, the structurally related analogs Ldl-IN-1 and Ldl-IN-4, while demonstrating in vitro activity in copper-mediated LDL oxidation assays (IC50 52 μM and 3 μM, respectively), have no publicly reported in vivo efficacy data . The in vivo efficacy of Ldl-IN-3 provides a significant differentiation, as it confirms the compound's ability to engage its target and produce a disease-relevant outcome in a complex biological system.
| Evidence Dimension | Reduction in aortic lesion number in vivo |
|---|---|
| Target Compound Data | 57% reduction in aortic lesions vs. vehicle control |
| Comparator Or Baseline | Ldl-IN-1 and Ldl-IN-4: No in vivo aortic lesion data reported |
| Quantified Difference | 57% reduction (Ldl-IN-3) vs. unknown (comparators) |
| Conditions | Hypercholesterolemic rabbit model (0.5% cholesterol/10% corn oil diet for 70 days) |
Why This Matters
This in vivo disease-modifying endpoint is more translationally relevant than in vitro IC50 values for selecting a compound for advanced preclinical atherosclerosis studies.
